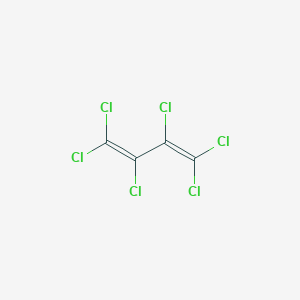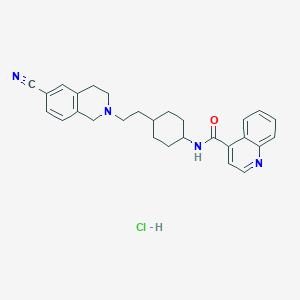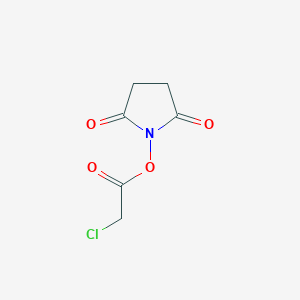
N-(Chloroacetoxy)succinimide
Übersicht
Beschreibung
N-(Chloroacetoxy)succinimide is an organochlorine compound used in the preparation of organometallic complexes and other synthetic probes for the labeling of proteins . It acts as an electrophilic reagent for the synthesis of peptides and amines .
Synthesis Analysis
N-(Chloroacetoxy)succinimide can be synthesized through various methods. One such method involves the use of N-chlorosuccinimide (NCS) as a versatile reagent . NCS mediates or catalyzes many chemical reactions, including halocyclizations, formation of heterocyclic systems, formation of new carbon-carbon bonds, rearrangements, and functional group transformations .Molecular Structure Analysis
The molecular formula of N-(Chloroacetoxy)succinimide is C6H6ClNO4 . Its molecular weight is 191.57 g/mol . The InChIKey of the compound is OWZGNRBFMASABS-UHFFFAOYSA-N .Chemical Reactions Analysis
N-(Chloroacetoxy)succinimide is involved in various chemical reactions. For instance, it can be used as a source for chlorine in radical reactions and various electrophilic additions . It can also be used in the chlorination of thiols .Physical And Chemical Properties Analysis
N-(Chloroacetoxy)succinimide has a molecular weight of 191.57 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
1. Agricultural Fungicide Research
N-(3,5-Dichlorophenyl)succinimide, a derivative of N-(Chloroacetoxy)succinimide, has been extensively studied as an experimental agricultural fungicide. It has been noted for its effectiveness in agricultural applications but also for its nephrotoxicity in animal models like Sprague-Dawley and Fischer 344 rats. Various structural modifications to the succinimide ring have been explored to reduce this nephrotoxic potential (Yang et al., 1985).
2. Chemical Catalysis
Research has shown that derivatives like Succinimide-N-sulfonic acid (SuSA), synthesized from the reaction of succinimide with chlorosulfonic acid, can efficiently catalyze the chemoselective trimethylsilylation of alcohols and phenols. This demonstrates its potential use as a mild and efficient catalyst in organic synthesis (Shirini & Khaligh, 2011).
3. Biological Activity in Medicinal Chemistry
Succinimide derivatives, related to N-(Chloroacetoxy)succinimide, have shown a wide range of medicinal properties. They have been identified as potential anticonvulsant, anti-inflammatory, antitumor, and antimicrobial agents, as well as 5-HT receptor ligands and enzyme inhibitors. This diversity highlights their significance in drug discovery and pharmacological practices (Zhao et al., 2020).
4. Role in Alzheimer’s Disease Management
Succinimides, including those related to N-(Chloroacetoxy)succinimide, have been synthesized and evaluated for their anticholinesterase and antioxidant potentials, which are critical in the management of Alzheimer’s disease. This research underlines the therapeutic potential of succinimides in neurodegenerative diseases (Sadiq et al., 2015).
5. Potential in Polymer Chemistry
Studies on N-(hydroxyphenyl) succinimides, related to N-(Chloroacetoxy)succinimide, have contributed to the understanding of polymer chemistry, particularly in the synthesis of polyimides. These compounds serve as models for more complex systems, offering insights into the reactivity and properties of polyimide materials (Caulfield et al., 1998).
Zukünftige Richtungen
While specific future directions for N-(Chloroacetoxy)succinimide were not found in the search results, the compound’s use in the preparation of organometallic complexes and other synthetic probes for the labeling of proteins suggests potential applications in biochemical research and drug development .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGNRBFMASABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501641 | |
| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Chloroacetoxy)succinimide | |
CAS RN |
27243-15-8 | |
| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



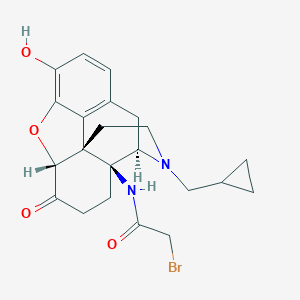
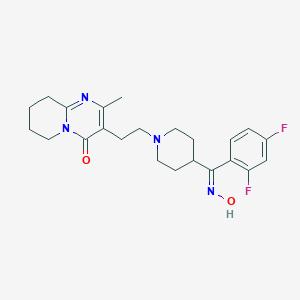
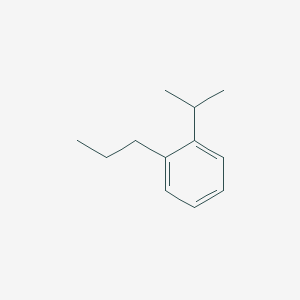
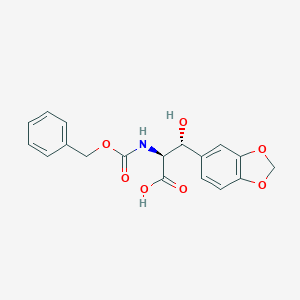
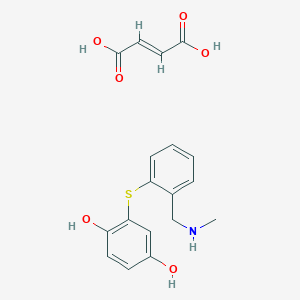
![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
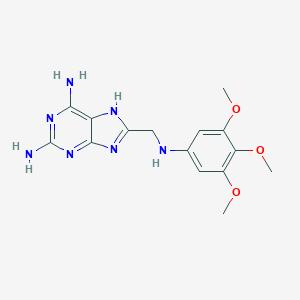
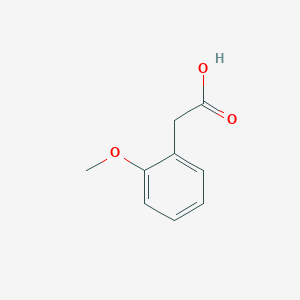
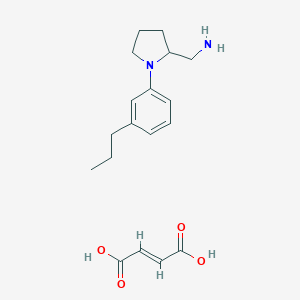
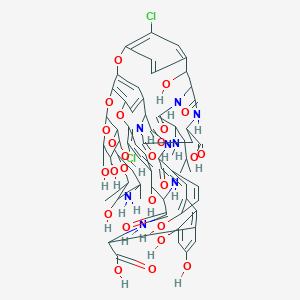
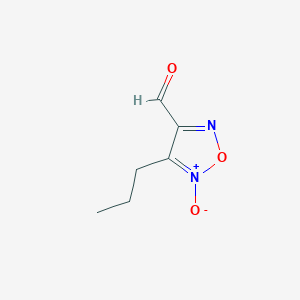
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
